4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 941947-41-7
VCID: VC4182135
InChI: InChI=1S/C18H17N3O3S2/c1-24-14-6-4-12(5-7-14)17(23)21-18-20-13(11-26-18)9-16(22)19-10-15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.47

4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

CAS No.: 941947-41-7

Cat. No.: VC4182135

Molecular Formula: C18H17N3O3S2

Molecular Weight: 387.47

* For research use only. Not for human or veterinary use.

4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide - 941947-41-7

Specification

CAS No. 941947-41-7
Molecular Formula C18H17N3O3S2
Molecular Weight 387.47
IUPAC Name 4-methoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H17N3O3S2/c1-24-14-6-4-12(5-7-14)17(23)21-18-20-13(11-26-18)9-16(22)19-10-15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23)
Standard InChI Key GFEHOLFCFXYWIL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3

Introduction

Structural and Molecular Characteristics

4-Methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide features three critical moieties:

  • Benzamide backbone: A 4-methoxy-substituted benzoyl group enhances lipid solubility and membrane permeability .

  • Thiazole ring: The five-membered heterocycle with nitrogen and sulfur atoms facilitates π-π stacking and hydrogen bonding with biological targets .

  • Thiophenmethylaminoethyl side chain: This substituent introduces conformational flexibility and enables interactions with hydrophobic enzyme pockets .

Crystallographic data from analogous compounds reveal intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize the planar conformation . The methoxy group at the para position of the benzamide ring optimizes steric and electronic effects, as evidenced by comparative molecular docking studies .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Bond length (C=O)1.22 Å
Torsion angle (C7–C8)52.8°
LogP (Predicted)3.1 ± 0.2
Hydrogen bond donors2

Synthetic Pathways and Optimization

The synthesis of 4-methoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide involves a multi-step strategy:

Thiazole Ring Formation

A Hantzsch thiazole synthesis is employed, reacting 4-methoxybenzamide with α-bromo ketones in the presence of thiourea. Microwave-assisted methods improve yield (78% vs. 52% conventional) .

Final Coupling

A Lossen rearrangement facilitates amide bond formation between the thiazole intermediate and the benzamide precursor, with NaOH in 1,2-dichloroethane yielding 92% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Thiazole formationThiourea, EtOH, Δ, 12 h78%
Side chain addition2-(Aminomethyl)thiophene, DCM65%
AmidationNaOH, DCE, 50°C92%

Pharmacological Activities

Antitumor Activity

In MCF-7 breast cancer cells, the compound exhibits an IC50 of 1.8 µM, surpassing doxorubicin (IC50 = 2.4 µM) . Mechanistic studies indicate cyclin-dependent kinase (CDK) inhibition, inducing G2/M phase arrest and apoptosis.

Antimicrobial Effects

Against Mycobacterium tuberculosis, the minimum inhibitory concentration (MIC) is 0.25 µg/mL, comparable to rifampicin (MIC = 0.12 µg/mL) . The thiophene moiety disrupts mycobacterial cell wall synthesis via DprE1 enzyme inhibition.

Anti-Inflammatory Action

In murine models, the compound reduces TNF-α levels by 62% at 10 mg/kg, outperforming ibuprofen (45% reduction) .

Table 3: Biological Activity Profile

ActivityModel/TargetResultReference
AntitumorMCF-7 cellsIC50 = 1.8 µM
AntitubercularM. tuberculosis H37RvMIC = 0.25 µg/mL
Anti-inflammatoryLPS-induced miceTNF-α ↓62%

Structure-Activity Relationships (SAR)

  • Methoxy Position: Para-substitution on the benzamide enhances CDK2 binding affinity (ΔG = −9.2 kcal/mol) versus meta-substituted analogs (−7.8 kcal/mol) .

  • Thiophene Flexibility: Replacing thiophene with phenyl reduces antitubercular activity by 4-fold, underscoring sulfur’s role in target engagement .

  • Side Chain Length: Extending the ethyl linker to propyl diminishes solubility (LogP ↑0.5) and antitumor potency (IC50 ↑2.3×) .

Therapeutic Applications and Future Directions

Oncology

Preclinical data support its use in HER2-positive cancers, where it synergizes with trastuzumab (combination index = 0.3) . Phase I trials are pending.

Infectious Diseases

As a DprE1 inhibitor, it circumvents resistance mechanisms in multidrug-resistant TB strains . Formulation studies aim to improve oral bioavailability (>30% in rats).

Neuroinflammation

Preliminary results show 40% reduction in amyloid-β plaques in Alzheimer’s models, warranting further investigation .

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